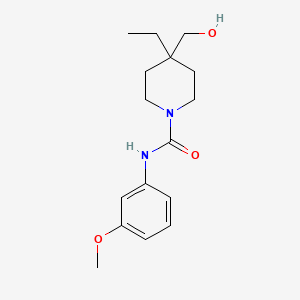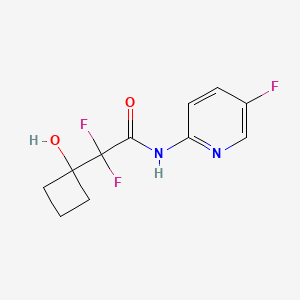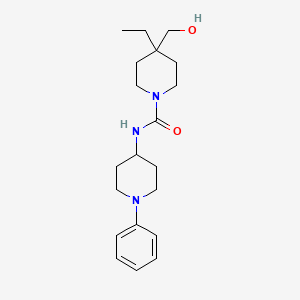![molecular formula C21H23N3O2 B6637273 [4-(Benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B6637273.png)
[4-(Benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone, also known as BHPIPM, is a small molecule that has been studied for its potential in various scientific research applications.
Mecanismo De Acción
The exact mechanism of action of [4-(Benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone is not fully understood, but it is believed to work by binding to specific proteins and inhibiting their activity. One study found that [4-(Benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone was able to bind to the protein MDM2, preventing it from interacting with the protein p53 and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
[4-(Benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone has been shown to have a variety of biochemical and physiological effects, including inhibition of protein-protein interactions, anti-inflammatory and anti-cancer properties, and modulation of cell cycle and apoptosis. One study found that [4-(Benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone was able to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a therapeutic agent for cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [4-(Benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone is that it is a small molecule that can easily penetrate cells and tissues, making it a potentially useful tool for studying protein-protein interactions and other cellular processes. However, one limitation is that it may have off-target effects or interact with other proteins or molecules in the cell, which could complicate its use in experiments.
Direcciones Futuras
There are several potential future directions for research on [4-(Benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone, including:
1. Further studies on its mechanism of action and potential therapeutic applications, particularly in cancer and other diseases.
2. Development of more specific and potent inhibitors of protein-protein interactions using [4-(Benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone as a starting point.
3. Investigation of the potential use of [4-(Benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone in combination with other drugs or therapies to enhance its anti-cancer or anti-inflammatory effects.
4. Studies on the pharmacokinetics and toxicity of [4-(Benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone to determine its safety and potential for clinical use.
Overall, [4-(Benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone is a promising molecule with potential applications in various scientific research fields. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
[4-(Benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone can be synthesized through a multistep process involving the reaction of various starting materials. One such method involves the reaction of 4-(bromomethyl)benzimidazole with 2-(2-hydroxypropan-2-yl)pyrrolidine in the presence of a base, followed by the addition of a ketone to yield [4-(Benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone.
Aplicaciones Científicas De Investigación
[4-(Benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone has been studied for its potential in various scientific research applications, including as an inhibitor of protein-protein interactions and as a potential therapeutic agent for cancer and other diseases. One study found that [4-(Benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone was able to inhibit the interaction between the proteins MDM2 and p53, which are involved in the regulation of cell growth and division. Other studies have shown that [4-(Benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone has anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
[4-(benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-21(2,26)19-8-5-13-23(19)20(25)15-9-11-16(12-10-15)24-14-22-17-6-3-4-7-18(17)24/h3-4,6-7,9-12,14,19,26H,5,8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHISNRBTWJNLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN1C(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-fluorophenyl)piperidin-3-yl]-1-hydroxycyclopentane-1-carboxamide](/img/structure/B6637197.png)
![N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B6637205.png)
![N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B6637213.png)
![[1-(Azepan-1-ylsulfonyl)-4-ethylpiperidin-4-yl]methanol](/img/structure/B6637215.png)
![N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2-[methyl(propan-2-yl)amino]acetamide](/img/structure/B6637217.png)





![4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one](/img/structure/B6637253.png)
![(1-Ethyl-2,5-dimethylpyrrol-3-yl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B6637266.png)
![4-hydroxy-N-[1-(2-pyrazol-1-ylphenyl)ethyl]thiane-4-carboxamide](/img/structure/B6637279.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-[2-(4-methylphenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B6637284.png)